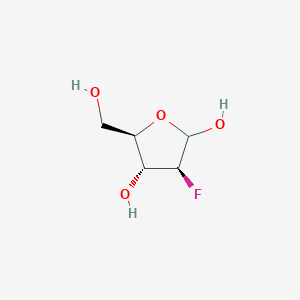
Gadobenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is particularly effective for imaging the liver and central nervous system due to its unique pharmacokinetic properties . The compound contains an aromatic (benzyloxymethyl) group that enhances its ability to be transported into functioning hepatocytes, making it valuable for dynamic and delayed imaging .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the complexation of gadolinium ions with a ligand to form a stable chelate. The ligand used is typically a derivative of diethylenetriaminepentaacetic acid (DTPA). The reaction conditions require careful control of pH and temperature to ensure the formation of a stable complex .
Industrial Production Methods: Industrial production of gadobenate dimeglumine involves large-scale synthesis under stringent quality control measures. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The compound is then formulated into a sterile, non-pyrogenic, clear, colorless aqueous solution for intravenous use .
化学反応の分析
Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable chelate structure .
Common Reagents and Conditions: The synthesis of gadobenate dimeglumine involves reagents such as gadolinium chloride and DTPA derivatives. The reaction is typically carried out in an aqueous medium under controlled pH conditions .
Major Products: The major product of the synthesis is gadobenate dimeglumine itself. The reaction is designed to maximize the yield of this stable complex, with minimal formation of side products .
科学的研究の応用
Chemistry: In chemistry, gadobenate dimeglumine is used as a model compound to study the behavior of gadolinium-based contrast agents. Its stability and relaxivity properties make it an ideal candidate for research .
Biology: In biological research, gadobenate dimeglumine is used to study the transport and excretion of gadolinium-based contrast agents in living organisms. Its ability to be taken up by hepatocytes and excreted via the hepatobiliary route is of particular interest .
Medicine: In medicine, gadobenate dimeglumine is widely used as a contrast agent in MRI to enhance the visibility of internal structures. It is particularly useful for imaging the liver and central nervous system .
Industry: In the industrial sector, gadobenate dimeglumine is used in the production of MRI contrast agents. Its unique properties make it a valuable component in the formulation of these agents .
作用機序
Gadobenate dimeglumine exerts its effects by enhancing the contrast of MRI images. The gadolinium ion in the complex interacts with water protons, shortening their relaxation times and increasing the signal intensity on T1-weighted images . The aromatic group on the molecule enhances its uptake by hepatocytes, allowing for dynamic and delayed imaging .
類似化合物との比較
Similar Compounds:
- Gadopentetate dimeglumine (Magnevist)
- Gadoterate meglumine (Dotarem)
- Gadobutrol (Gadovist)
- Gadoteridol (ProHance)
Uniqueness: Compared to other gadolinium-based contrast agents, gadobenate dimeglumine offers higher relaxivity, which translates to better image contrast and diagnostic performance . Its ability to be taken up by hepatocytes and excreted via the hepatobiliary route also sets it apart from other agents .
特性
| Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences. | |
CAS番号 |
113662-23-0 |
分子式 |
C22H27GdN3O11- |
分子量 |
666.7 g/mol |
IUPAC名 |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron |
InChI |
InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-4 |
InChIキー |
MXZROTBGJUUXID-UHFFFAOYSA-J |
異性体SMILES |
[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES |
[H+].[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
正規SMILES |
[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Color/Form |
Hygroscopic powder |
密度 |
1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |
melting_point |
124 °C |
関連するCAS |
127000-20-8 (dimeglumine) |
溶解性 |
Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

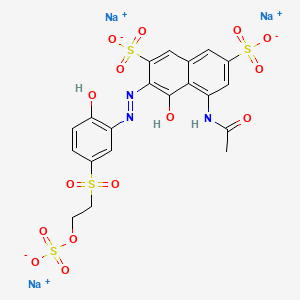
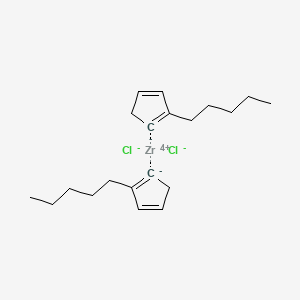
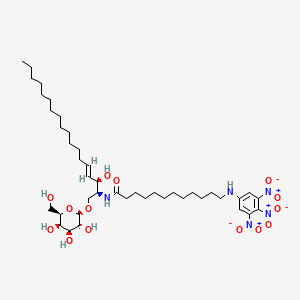
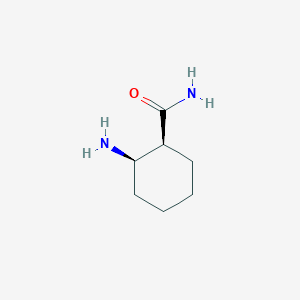

![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)
